比美替尼
概述
描述
比尼美替尼,商品名为Mektovi,是一种抗癌药物,用于治疗多种癌症。 它是一种选择性抑制有丝分裂原活化蛋白激酶激酶 (MEK) 的药物,MEK 是肿瘤促进有丝分裂原活化蛋白激酶 (MAPK) 途径中的一个中心激酶 。 该途径的异常激活已在多种癌症中发现 .
科学研究应用
比尼美替尼有几个科学研究应用:
作用机制
比尼美替尼是一种口服有效的有丝分裂原活化蛋白激酶激酶 (MEK) 1 和 2 抑制剂。 它结合并抑制 MEK1/2 激酶的活性,MEK1/2 激酶调节着多种关键的细胞活动,包括增殖、存活和血管生成 。 抑制 MEK1/2 会阻止 MEK1/2 依赖性效应蛋白和转录因子的激活,从而抑制生长因子介导的细胞信号传导 .
生化分析
Biochemical Properties
Binimetinib plays a significant role in biochemical reactions, particularly in those containing activating BRAF, NRAS, and KRAS mutations . It interacts with various enzymes and proteins, including MEK1/2, a key component of the MAPK/ERK pathway . The nature of these interactions involves the inhibition of MEK1/2, thereby preventing the phosphorylation of ERK .
Cellular Effects
Binimetinib has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the MAPK/ERK pathway, which is involved in cell growth and survival . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Binimetinib involves its binding to MEK1/2, inhibiting its activity, and preventing the phosphorylation of ERK . This inhibition disrupts the MAPK/ERK pathway, leading to decreased cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, Binimetinib has shown significant tumor growth inhibition and regression against BRAF-mutant and NRAS-mutant melanoma in xenograft mice models over time .
Metabolic Pathways
Binimetinib is involved in the MAPK/ERK pathway, interacting with the MEK1/2 enzyme . Its inhibition of MEK1/2 can affect metabolic flux or metabolite levels .
准备方法
比尼美替尼的合成涉及多个步骤:
缩合反应: 2,3,4-三氟-5-硝基苯甲酸与O-(2-叔丁氧基乙基)羟胺进行缩合反应。
氨解反应: 将所得的N-(2-叔丁氧基乙氧基)-2,3,4-三氟-5-硝基苯甲酰胺与氢氧化铵反应。
环合反应: 所得的N-(2-叔丁氧基乙氧基)-2,4-二氨基-3-氟-5-硝基苯甲酰胺在Pearlman催化剂存在下进行环合反应。
取代反应: 然后将产物与4-溴-2-氟-1-碘苯反应。
甲基化和脱保护: 最后一步是使用碘甲烷进行甲基化,并用磷酸进行脱保护,从而得到比尼美替尼.
化学反应分析
比尼美替尼经历了几种类型的化学反应:
葡萄糖醛酸化: 这是主要的代谢途径,UGT1A1 贡献了高达 61% 的代谢.
N-脱烷基化: 该反应涉及去除烷基。
酰胺水解: 该反应涉及酰胺键的断裂。
乙二醇的丢失: 该反应涉及从侧链去除乙二醇.
相似化合物的比较
比尼美替尼属于一类称为 MEK 抑制剂的药物。类似的化合物包括:
曲美替尼: 另一种 MEK 抑制剂,与达拉菲尼联用,用于治疗黑色素瘤。
克比美替尼: 与维罗菲尼联用,用于治疗黑色素瘤。
舍美替尼: 用于治疗神经纤维瘤病 1 型.
属性
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWZRVQXLIRSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209422 | |
Record name | MEK-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors. This process can result in the inhibition of growth factor-mediated cell signaling. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types. | |
Record name | Binimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
606143-89-9 | |
Record name | ARRY 438162 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606143-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Binimetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEK-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Binimetinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181R97MR71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。